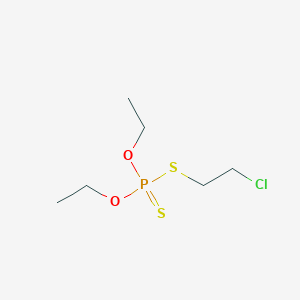

S-(2-chloroethyl) O,O-diethyl phosphorodithioate

Overview

Description

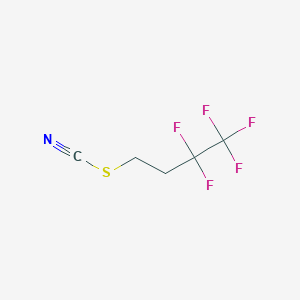

S-(2-chloroethyl) O,O-diethyl phosphorodithioate: is an organophosphate compound known for its use as an insecticide. It is a colorless to yellow oily liquid with a characteristic sulfurous odor . This compound is primarily used in agricultural settings to control pests by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-chloroethyl) O,O-diethyl phosphorodithioate involves the reaction of O,O-diethyl hydrogen phosphorodithioate with 2-chloroethanol in the presence of a base . This reaction typically occurs under mild conditions and results in the formation of the desired phosphorodithioate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: S-(2-chloroethyl) O,O-diethyl phosphorodithioate undergoes various chemical reactions, including:

Oxidation: This reaction converts the compound into its sulfoxide and sulfone derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form corresponding phosphorothionate or phosphate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles such as thiols or amines are used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Phosphorothionate or phosphate.

Substitution: Various substituted phosphorodithioates.

Scientific Research Applications

Chemistry: In chemistry, S-(2-chloroethyl) O,O-diethyl phosphorodithioate is used as a reagent for the synthesis of other organophosphorus compounds .

Biology: In biological research, it serves as a tool to study enzyme inhibition, particularly acetylcholinesterase inhibition .

Medicine: While not directly used in medicine, its mechanism of action provides insights into the development of drugs targeting acetylcholinesterase .

Industry: Industrially, it is used as an insecticide to protect crops from pests, ensuring higher agricultural productivity .

Mechanism of Action

S-(2-chloroethyl) O,O-diethyl phosphorodithioate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By phosphorylating the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system . This results in paralysis and death of the insect .

Comparison with Similar Compounds

Disulfoton: Another organophosphate insecticide with a similar mechanism of action.

Phorate: An organophosphate used as an insecticide and nematicide.

Chlorpyrifos: A widely used organophosphate insecticide.

Uniqueness: S-(2-chloroethyl) O,O-diethyl phosphorodithioate is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase while being relatively stable under various environmental conditions . Its effectiveness and stability make it a valuable tool in agricultural pest control .

Properties

IUPAC Name |

2-chloroethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO2PS2/c1-3-8-10(11,9-4-2)12-6-5-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXAGCVCFQSGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO2PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308303 | |

| Record name | S-(2-Chloroethyl) O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37858-32-5 | |

| Record name | NSC203006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(2-Chloroethyl) O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)

![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)